molecular formula C16H13FN2OS B2871954 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 912760-59-9

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2871954
CAS No.: 912760-59-9
M. Wt: 300.35
InChI Key: XWNMXXVCGOLHJM-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic small molecule based on the benzothiazole scaffold, a heterocyclic framework recognized for its diverse and potent biological activities. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel anticancer agents. Benzothiazole derivatives have demonstrated remarkable and selective anti-proliferative activity against various human cancer cell lines, including breast, lung, and colon cancer models. The structural motif of this compound, which combines a dimethylbenzothiazole core with a fluorobenzamide moiety, is designed to optimize its interaction with key biological targets. Preliminary research on analogous benzothiazole compounds suggests potential multi-faceted mechanisms of action. These may include the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the AKT and ERK pathways. Furthermore, given the established link between chronic inflammation and carcinogenesis, some benzothiazole derivatives have been explored for their dual anticancer and anti-inflammatory properties, such as the ability to suppress pro-inflammatory cytokines like IL-6 and TNF-α. The presence of the fluorine atom on the benzamide ring is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. This product is intended for research purposes as a chemical reference standard or as a building block for further development of pharmacologically active molecules. It is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to confirm the properties and activity of this compound for their specific experimental systems.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNMXXVCGOLHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine or amide under dehydrating conditions, such as using thionyl chloride or carbodiimides.

    Coupling of Benzothiazole and Benzamide: The final step involves coupling the benzothiazole derivative with the benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Benzothiazole vs. Benzoxazole

A key structural analog is N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide (CAS: 330562-77-1), which replaces the benzothiazole sulfur with an oxygen atom (benzoxazole) .

Property N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide N-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Molecular Formula C₁₇H₁₃FN₂OS C₂₂H₁₇FN₂O₂
Molecular Weight Not explicitly reported 360.38 g/mol
Core Heteroatom Sulfur (S) Oxygen (O)
Key Functional Groups 5,7-Dimethyl (benzothiazole), 4-fluorobenzamide 5,7-Dimethyl (benzoxazole), 4-fluorobenzamide

Key Differences :

  • Solubility : Benzoxazole derivatives may exhibit higher polarity due to the oxygen atom, improving aqueous solubility.
Substituent Effects: Fluorine vs. Other Halogens

Fluorine substitution at the benzamide position is critical for bioactivity.

Compound Substituent (X) Yield (%) Melting Point (°C)
Z-4a (Fluorine) F 34.9 249
Z-4b (Chlorine) Cl 63.4 245–247
Z-4c (Alkyl chain) Butyl 9.5 183–185

Observations :

  • Chlorine Substitution : Higher synthetic yield (63.4% vs. 34.9% for fluorine), possibly due to improved reaction kinetics .
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius may reduce steric hindrance, favoring target engagement despite lower yields.
Crystallographic and Thermal Properties

Crystal structures of related benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) , reveal lattice parameters influenced by fluorine substitution :

Compound a (Å) b (Å) c (Å) Volume (ų)
2-BTBA (No F) 5.9479 16.8568 11.9366 1169.13
2-BTFBA (With F) 5.2216 20.2593 11.3023 1195.61

Implications for Target Compound :

  • The 5,7-dimethyl groups in this compound may further compress the a-axis (similar to fluorine’s effect in 2-BTFBA) while increasing steric bulk.
Tautomeric Behavior in Triazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] exhibit tautomerism, stabilized by thione forms (νC=S at 1247–1255 cm⁻¹) . In contrast, the target compound’s benzothiazole core lacks tautomeric flexibility, favoring rigid planar conformations for target binding.

Biological Activity

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings regarding its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C_{12}H_{12}FN_{3}S
  • Molecular Weight : 239.30 g/mol

The presence of the benzothiazole moiety is significant, as compounds containing this structure are known for diverse biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, the compound was evaluated against various cancer cell lines using the MTT assay to measure cell viability. Notably, it exhibited significant cytotoxic effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines:

  • Cell Lines Tested :
    • A431 (human epidermoid carcinoma)
    • A549 (non-small cell lung cancer)
    • H1299 (another lung cancer line)

The results indicated that at concentrations ranging from 1 to 4 µM, the compound significantly inhibited cell proliferation and induced apoptosis in these cancer cells. Flow cytometry analysis confirmed that it caused cell cycle arrest, which is critical in cancer therapy to prevent tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also demonstrated anti-inflammatory effects. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were measured using enzyme-linked immunosorbent assay (ELISA) in mouse monocyte macrophages (RAW264.7). The compound effectively reduced the secretion of these pro-inflammatory markers.

Mechanistic Insights

The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer cell survival:

  • AKT Pathway : Known for promoting cell survival and growth.
  • ERK Pathway : Involved in cell proliferation and differentiation.

Western blot analysis revealed that treatment with this compound led to decreased phosphorylation of AKT and ERK, suggesting a dual mechanism that not only inhibits proliferation but also promotes apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

StudyCompoundActivityFindings
Kamal et al. (2010)Various BenzothiazolesAnticancerSignificant inhibition of cancer cell lines
El-Helby et al. (2019)Benzothiazole DerivativesAnti-inflammatoryReduced IL-6 and TNF-α levels
Mortimer et al. (2006)PMX610AntitumorSelective activity against non-small cell lung cancer

These studies underscore the therapeutic potential of benzothiazole derivatives in treating cancers and inflammatory diseases.

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